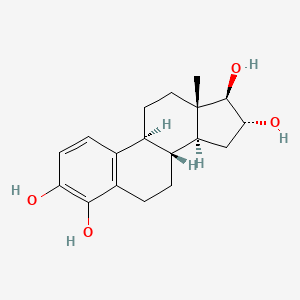
4-Hydroxyestriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyestriol, also known as this compound, is a useful research compound. Its molecular formula is C18H24O4 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Introduction to 4-Hydroxyestriol
This compound, a metabolite of estriol, is gaining attention in scientific research for its potential applications in cancer research, particularly in understanding estrogen-related carcinogenesis. This compound is involved in various biochemical pathways and has been implicated in the development of certain cancers, especially breast cancer. This article explores the scientific research applications of this compound, highlighting its role as a biomarker, its carcinogenic potential, and its implications in therapeutic contexts.
Biomarker for Estrogenic Imbalance
This compound serves as a significant biomarker for detecting estrogenic imbalance in tissues. Studies have shown that the levels of this compound-derived DNA adducts are elevated in high-risk women and those diagnosed with breast cancer. These adducts can lead to mutations that initiate cancer development, making this compound a critical focus for early detection strategies .
Table 1: Biomarkers Associated with this compound
Carcinogenic Potential
Research indicates that this compound is a potent carcinogen compared to its counterpart, 2-hydroxyestriol. The reactive quinones derived from this compound can form DNA adducts that may lead to mutations and tumorigenesis. Experimental studies on Syrian golden hamsters demonstrated that intraperitoneal injections of this compound resulted in renal tumors, underscoring its carcinogenic properties .
Case Study: Tumor Induction in Animal Models
- Model : Syrian golden hamsters
- Procedure : Intraperitoneal injection of varying doses of this compound.
- Outcome : Significant tumor formation observed in renal tissues; no tumors were induced by 2-hydroxyestriol .
Table 2: Mechanistic Insights into Carcinogenesis
Therapeutic Implications
While primarily studied for its carcinogenic properties, there is emerging interest in exploring the therapeutic potential of modulating the effects of this compound. Understanding its role in estrogen metabolism could lead to novel interventions aimed at preventing estrogen-related cancers or managing their progression.
Eigenschaften
CAS-Nummer |
60021-32-1 |
|---|---|
Molekularformel |
C18H24O4 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,16,17-tetrol |
InChI |
InChI=1S/C18H24O4/c1-18-7-6-10-9-4-5-14(19)16(21)12(9)3-2-11(10)13(18)8-15(20)17(18)22/h4-5,10-11,13,15,17,19-22H,2-3,6-8H2,1H3/t10-,11-,13+,15-,17+,18+/m1/s1 |
InChI-Schlüssel |
KKXSCWWODCABHQ-OZPBLJIJSA-N |
SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4O)O |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4O)O |
Kanonische SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4O)O |
Synonyme |
4-hydroxyestriol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















